Palmitic acid, octadecylamine salt
Description
Long-chain fatty acid amine salts are a class of organic compounds resulting from the neutralization reaction between a long-chain fatty acid and a long-chain amine. These salts are composed of a positively charged ammonium (B1175870) head group and a negatively charged carboxylate head group, each attached to a long, nonpolar hydrocarbon tail. This dual nature classifies them as catanionic surfactants, where both the cation and the anion are surface-active.
Amphiphilic compounds, or amphiphiles, are molecules possessing both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. In the case of palmitic acid, octadecylamine (B50001) salt, the ionic head (octadecylammonium palmitate) is hydrophilic, while the long hydrocarbon chains of both the palmitic acid and octadecylamine components are lipophilic (or hydrophobic). This molecular architecture drives their self-assembly into organized structures in both aqueous and non-aqueous environments to minimize unfavorable interactions between the dissimilar parts of the molecule and the surrounding medium. sci-hub.stscience.gov
The interaction between the fatty acid and the amine can be so significant that it leads to the formation of what can be considered a "catanionic surfactant." wikipedia.org This structure possesses a large polar group and two alkyl chains, enhancing its surface activity compared to its individual components. wikipedia.org
The self-assembling nature of long-chain fatty acid amine salts makes them invaluable in the bottom-up fabrication of advanced materials. Their ability to form ordered structures such as micelles, vesicles, and lamellar phases is of great interest in nanotechnology, drug delivery, and cosmetics. science.gov At interfaces, such as the air-water interface, these molecules can form highly organized, one-molecule-thick layers known as Langmuir films. avantiresearch.com
The study of these films provides fundamental insights into two-dimensional materials and the behavior of molecules in confined spaces. The characteristics of these monolayers, including their stability, compressibility, and phase behavior, are crucial for applications ranging from biocompatible coatings to molecular electronics. semanticscholar.org Research on mixed monolayers of stearic acid (a close analog of palmitic acid) and octadecylamine reveals significant condensation effects in 1:1 mixtures, attributed to the formation of a well-ordered arrangement of carboxylate and ammonium head groups stabilized by electrostatic forces. semanticscholar.org
The unique properties of long-chain fatty acid amine salts have established their importance in several key research domains. The table below summarizes some of the prominent areas of investigation.
| Research Domain | Description | Key Findings and Applications |
| Langmuir-Blodgett Films | Monomolecular layers of amphiphilic substances are formed at an air-water interface and can be transferred onto a solid substrate. sci-hub.st | Studies on mixed monolayers of fatty acids and long-chain amines demonstrate the formation of stable, highly organized films. These films serve as models for biological membranes and have potential applications in sensors and nanostructured devices. The interaction between the acid and amine headgroups leads to more condensed and stable films than the individual components. wikipedia.orgsemanticscholar.org |
| Self-Assembly | The spontaneous organization of molecules into ordered structures. In aqueous solutions, fatty acid amine salts can form various aggregates like micelles, vesicles, or lamellar phases. science.gov | The self-assembly is driven by the amphiphilic nature of the salt. The resulting structures are investigated for their potential in drug delivery systems, as reaction vessels for nanomaterial synthesis, and in the formulation of consumer products like cosmetics and detergents. science.gov |
| Lubrication and Friction Modification | Fatty amines and their salts are used as additives in lubricants to reduce friction and wear between moving surfaces. nih.gov | These compounds form a protective film on metal surfaces, which helps to reduce direct metal-to-metal contact. Their effectiveness is a subject of ongoing research to improve fuel economy and engine longevity. |
| Surfactants and Emulsifiers | Due to their amphiphilic nature, these salts are effective at reducing surface tension and stabilizing mixtures of immiscible liquids like oil and water. | They are key ingredients in a wide array of industrial and consumer products, including fabric softeners, asphalt (B605645) emulsifiers, and flotation agents for ore purification. nih.govsemanticscholar.org The formation of a catanionic surfactant from a fatty acid and an amine enhances these properties. wikipedia.org |
The following table details the findings from research on mixed systems of long-chain fatty acids and amines, which serves as a proxy for the behavior of Palmitic acid, octadecylamine salt.
| Research Focus | System Studied | Techniques Used | Key Findings |
| Monolayer Characteristics | Mixed Stearic Acid and Octadecylamine | Langmuir Trough, Brewster Angle Microscopy (BAM) | Premixed monolayers form a well-mixed, highly rigid phase with high collapse pressure. This is attributed to the formation of a catanionic surfactant-like structure due to acid-base interactions. wikipedia.org |
| Molecular Interactions | Mixed Octadecanoic Acid and Octadecylamine | Surface pressure-area isotherms | Significant condensation effects were observed in 1:1 mixed films, indicating strong attractive interactions due to the formation of a well-ordered arrangement of ionic headgroups. semanticscholar.org |
| Self-Assembly in Solution | Palmitic Acid and Alkylboladiamines | Phase Contrast Microscopy, NMR, FTIR, Small-Angle Neutron Scattering | At an equimolar ratio, these systems form a bilayer gel phase at low temperatures, which transitions to worm-like micelles upon heating. sci-hub.st |
| Langmuir-Blodgett Film Structure | Octadecylammonium Octadecanoate (from Octadecanoic Acid and Octadecylamine) | Infrared Spectroscopy | Evidence of intermolecular proton transfer between the carboxylic and amine groups, forming COO⁻ and NH₃⁺ moieties, confirming salt formation within the film. semanticscholar.org |
Properties
CAS No. |
87141-14-8 |
|---|---|
Molecular Formula |
C34H71NO2 |
Molecular Weight |
525.9 g/mol |
IUPAC Name |
hexadecanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-19H2,1H3;2-15H2,1H3,(H,17,18) |
InChI Key |
SNEGPOUOUAEJPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Octadecylamine Based Fatty Acid Salts
Synthetic Pathways to Octadecylamine (B50001) and Related Long-Chain Amines
The production of octadecylamine, a primary aliphatic amine, is a critical precursor step. Industrial synthesis predominantly relies on processes that convert fatty acids or their derivatives into amines.
Catalytic Hydrogenation of Fatty Nitriles
Nitrile Formation: The fatty acid reacts with ammonia (B1221849) at high temperatures, often exceeding 250°C, in the presence of a metal oxide catalyst like alumina (B75360) or zinc oxide. This reaction yields the fatty nitrile and water. wikipedia.org R-COOH + NH₃ → R-C≡N + 2H₂O
Hydrogenation: The resulting fatty nitrile is then hydrogenated to the primary amine. This step is carried out using various catalysts, with Raney nickel and cobalt catalysts being common choices. wikipedia.org The reaction is conducted under a hydrogen atmosphere. To maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines, an excess of ammonia is often maintained during hydrogenation. wikipedia.org R-C≡N + 2H₂ → R-CH₂NH₂
The reaction conditions for hydrogenation, such as temperature and pressure, are critical for achieving high selectivity towards the primary amine. Industrial processes may employ temperatures around 130°C and pressures of approximately 3.5 MPa. wikipedia.org
Ammoniation of Stearic Acid Precursors
The direct reaction of stearic acid with ammonia is the initial step in the nitrile process, leading to the formation of octadecanenitrile. wikipedia.org This ammoniation is a high-temperature process that serves as the foundation for the subsequent hydrogenation to octadecylamine.
Formation of Octadecylamine Salts from Palmitic Acid and Related Long-Chain Carboxylic Acids
The interaction between a long-chain carboxylic acid like palmitic acid and a long-chain amine such as octadecylamine results in the formation of a salt. This reaction is a classic acid-base neutralization.
Salt Formation Mechanisms
The formation of palmitic acid, octadecylamine salt is an acid-base reaction. Palmitic acid, a weak acid, donates a proton (H⁺) from its carboxylic acid group (-COOH) to the lone pair of electrons on the nitrogen atom of octadecylamine, a weak base (-NH₂). This proton transfer results in the formation of the palmitate anion (R-COO⁻) and the octadecylammonium cation (R'-NH₃⁺), which are held together by electrostatic attraction, forming the salt. rsc.org
R-COOH + R'-NH₂ ⇌ R-COO⁻ + R'-NH₃⁺
This reaction is reversible, and the position of the equilibrium is influenced by the reaction conditions. Thermal studies on the reaction of stearic acid with aminoalcohols have shown that salt formation is the initial step, occurring at lower temperatures, followed by amide formation (stearoylation) at higher temperatures. rsc.org
Influence of Reaction Conditions on Salt Yield and Purity
The yield and purity of the resulting fatty acid amine salt are significantly affected by various reaction parameters.
Temperature: Temperature plays a crucial role in the outcome of the reaction between a fatty acid and an amine. As observed in the reactions of stearic acid with aminoalcohols, lower temperatures favor the formation of the salt. rsc.org Increasing the temperature can lead to the dehydration of the salt to form the corresponding amide, which would be considered an impurity if the salt is the desired product. Studies on the thermal treatment of edible oils have also shown that higher temperatures can lead to changes in fatty acid composition and the formation of oxidation products, which could impact the purity of the final salt product. nih.gov
Solvent: The choice of solvent can influence the solubility of the reactants and the resulting salt, thereby affecting the reaction rate and the ease of product isolation and purification. The polarity of the solvent is a key factor. For instance, studies on the extraction of fatty acids have demonstrated that solvent polarity affects the yield and composition of the extracted lipids. nih.govnih.gov In the context of salt formation, a solvent that readily dissolves both the fatty acid and the amine while allowing for the precipitation or easy separation of the salt would be ideal for achieving high yield and purity.
Conjugation and Functionalization Strategies
The chemical structure of this compound, with its distinct ionic head and long hydrophobic tails, lends itself to further chemical modification through conjugation and functionalization. These modifications can be designed to impart specific properties or to attach the molecule to other chemical entities.
While specific research on the conjugation and functionalization of this compound is limited, general strategies for modifying fatty acids and amines can be considered.
Amide and Ester Linkages: The carboxylic acid group of palmitic acid and the amine group of octadecylamine are reactive functional groups that can participate in the formation of amide and ester bonds. For instance, fatty acids can be conjugated to peptides or other molecules containing amine groups through the formation of a stable amide bond, often facilitated by coupling agents. creative-peptides.com Similarly, the amine group of octadecylamine could potentially be acylated to form amides.
Functionalization of the Alkyl Chains: While more complex, the long alkyl chains of both the fatty acid and the amine could theoretically be functionalized, although this would likely require more vigorous reaction conditions that could disrupt the salt structure.
Covalent Modification with Targeting Motifs
The covalent attachment of targeting motifs to octadecylamine-based fatty acid salts is a key strategy for developing specialized derivatives for targeted research. This approach aims to combine the properties of the fatty acid salt with the specific binding capabilities of a targeting ligand, enabling the resulting conjugate to interact with specific cells or tissues. While direct modification of the pre-formed salt is not extensively documented, the principles of modifying the individual components—the fatty acid and the amine—are well-established and can be applied to the synthesis of functionalized salts.
One common strategy involves the activation of the carboxylic acid group of the fatty acid, such as palmitic acid, to make it reactive towards amine groups present on a targeting moiety. For instance, the terminal carboxyl group of a fatty acid can be converted into an amine-reactive sulfo-NHS (N-Hydroxysuccinimide) ester. This activated ester can then react with primary amines on a protein ligand, such as avidin, to form a stable amide bond. nih.gov This method results in an amphiphilic ligand conjugate where the fatty acid tail can be incorporated into lipid-based delivery systems. nih.gov A variety of targeting ligands, including antibodies and peptides, can be attached to the surface of nanocarriers using such covalent coupling techniques. researchgate.net
The general process for such a covalent modification can be summarized as follows:
Activation of the Fatty Acid: The carboxyl group of palmitic acid is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.
Conjugation to the Targeting Moiety: The activated fatty acid is then reacted with a nucleophilic group (commonly a primary amine) on the targeting ligand (e.g., a protein, peptide, or small molecule).
Purification: The resulting conjugate is purified to remove unreacted starting materials and byproducts.
The choice of targeting ligand is crucial and depends on the intended application. For example, to target specific receptors overexpressed on cancer cells, ligands such as folic acid or monoclonal antibodies can be utilized. nih.gov The use of a polyethylene (B3416737) glycol (PEG) spacer between the fatty acid salt and the targeting ligand is also a common strategy to improve the accessibility of the ligand and reduce non-specific interactions. researchgate.net
Table 1: Examples of Covalent Modification Strategies for Fatty Acid-Based Systems
| Modification Strategy | Reactants | Resulting Conjugate | Potential Application | Reference |
| Amide Bond Formation | Palmitic acid-NHS ester, Avidin | Palmitic acid-Avidin conjugate | Targeted delivery to biotinylated molecules/surfaces | nih.gov |
| Imidoester or Imine Crosslinking | Amine-functionalized liposome, Amine-containing ligand | Ligand-coupled liposome | Targeted drug delivery | nih.gov |
| Esterification | Hydroxyl groups on a polymer, Carboxyl group of Cysteine | Cysteine-functionalized polymer | Mucoadhesive drug delivery | nih.gov |
Synthesis of Specialized Derivatives for Targeted Research Applications
The synthesis of specialized derivatives of octadecylamine-based fatty acid salts is aimed at creating multifunctional systems for targeted research, particularly in the realm of nanomedicine. These derivatives are often designed as nanoparticles or other nanocarriers that can encapsulate or be loaded with therapeutic or imaging agents and deliver them to specific sites in the body. mit.edumdpi.com
A key approach is the formulation of nanoparticles where the fatty acid salt is a primary component. For example, nanoparticles composed solely of a drug-fatty acid conjugate, such as dexamethasone (B1670325) palmitate, have been developed. These nanoparticles can be stabilized by phospholipids (B1166683) linked to polyethylene glycol (PEG) and have shown efficacy in treating conditions like rheumatoid arthritis through passive accumulation in inflamed joints. nih.gov While this example uses a different ester linkage, the principle of using a fatty acid derivative to form the core of a nanoparticle is relevant.
The synthesis of such specialized derivatives can involve several methods:
Self-Assembly: Amphiphilic molecules, including fatty acid salts, can self-assemble in aqueous environments to form structures like micelles, vesicles, or nanoparticles. mit.edu This property can be exploited to encapsulate hydrophobic drugs within the core of these nanostructures.
Polymer Functionalization: Palmitic acid can be grafted onto a polymer backbone, such as chitosan, to create an amphiphilic polymer. nih.gov This functionalized polymer can then self-assemble into nanoparticles. Further modification, for instance by attaching thiol-containing molecules like cysteine, can impart mucoadhesive properties, which are beneficial for oral drug delivery. nih.gov
Post-formulation Surface Modification: Pre-formed nanoparticles can be surface-modified with targeting ligands. This can be achieved by incorporating lipids or polymers with reactive functional groups (e.g., amine, carboxyl, thiol) into the nanoparticle formulation, which can then be used to covalently attach targeting moieties. researchgate.netnih.gov
The development of these specialized derivatives allows for the creation of sophisticated systems for targeted research. For instance, nanoparticles can be engineered to respond to specific stimuli in the target environment, such as a change in pH, leading to the release of their payload. nih.gov
Table 2: Examples of Specialized Derivatives and Their Research Applications
| Derivative Type | Key Components | Synthesis Approach | Research Application | Reference(s) |
| Drug-Palmitate Nanoparticles | Dexamethasone palmitate, PEG-linked phospholipids | Nanoprecipitation/Self-assembly of a prodrug | Targeted anti-inflammatory therapy | nih.gov |
| Functionalized Polymer Nanoparticles | Palmitic acid-grafted chitosan, Cysteine | Polymer functionalization and self-assembly | Oral drug delivery with enhanced mucosal adhesion | nih.gov |
| Ligand-Targeted Nanoparticles | PLGA, Palmitic acid-avidin conjugate | Nanoparticle formulation followed by surface modification | Targeted delivery to cells expressing specific biotinylated receptors | nih.gov |
| Liposomes with Targeting Ligands | Phospholipids, Cholesterol, Ligand-conjugated PEG-lipid | Lipid film hydration and extrusion, post-insertion of ligand | Targeted drug delivery to specific cell types | researchgate.netnih.gov |
Fundamental Interfacial Science and Self Assembly Behavior
Adsorption Phenomena on Solid Substrates
The deposition and arrangement of palmitic acid, octadecylamine (B50001) salt onto solid surfaces are critical for applications ranging from lubrication to corrosion inhibition. This process involves a combination of physical and chemical interactions that are highly dependent on the nature of the substrate.
The adsorption of the salt onto metal surfaces is expected to be a multifaceted process involving both physisorption and chemisorption. Studies on octadecylamine (ODA) on carbon steel reveal a physical adsorption mechanism where the initial layer's adhesion is primarily due to van der Waals forces, and subsequent layers are held by electrostatic forces. researchgate.netxml-journal.net This suggests a multilayer adsorption process. researchgate.net The long alkyl chains of both the palmitate and octadecylamine components would contribute significantly to physisorption through van der Waals interactions, which are crucial for the formation of self-assembled layers. researchgate.net
The composition and condition of the substrate play a pivotal role in the adsorption process. The adsorption of octadecylamine, for example, varies significantly between different materials like carbon steel and mica. researchgate.netacs.org On hydrophilic mica, ODA forms distinct islands, and its binding is strongly mediated by the presence of a water adlayer. acs.orgcsic.esacs.org This water layer can facilitate an acid-base reaction, leading to the protonation of the amine headgroups. csic.es
Molecular dynamics simulations have also been used to study the adsorption of palmitic acid on sodium chloride (NaCl) surfaces. copernicus.org The adsorption of fatty acids on silica-rich surfaces, such as rice hull ash, has been characterized using Langmuir isotherms, indicating a monolayer adsorption capacity. psu.edutubitak.gov.tr For the palmitic acid, octadecylamine salt, a hydroxylated surface would offer sites for both the ammonium (B1175870) and carboxylate ions to interact. In contrast, on a more chemically inert surface, the van der Waals forces between the C16 and C18 alkyl chains would be the dominant factor in film formation.
Table 1: Adsorption Characteristics of Long-Chain Molecules on Various Substrates This table presents findings from studies on octadecylamine (ODA) and related fatty acids to illustrate substrate influence.
| Molecule | Substrate | Adsorption Mechanism/Characteristics | Reference(s) |
|---|---|---|---|
| Octadecylamine | Carbon Steel | Multilayer physical adsorption. First layer by van der Waals forces, subsequent layers by electrostatic forces. | researchgate.netxml-journal.net |
| Octadecylamine | Mica | Forms islands; binding is weak and dependent on surface water; molecules are tilted in a well-ordered packing. | acs.orgcsic.esacs.org |
| Palmitic Acid | Rice Hull Ash (Silica) | Follows Langmuir isotherm, suggesting monolayer adsorption via hydrogen bonding. | psu.edutubitak.gov.tr |
| Palmitic Acid | NaCl | Studied via molecular dynamics simulations. | copernicus.org |
Formation of Ordered Supramolecular Structures
The amphiphilic nature of the palmitic acid and octadecylamine ion pair drives them to spontaneously organize into complex, ordered structures, particularly at interfaces.
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that form spontaneously on a substrate. The formation is driven by the strong adsorption of the headgroup to the surface and cohesive van der Waals forces between the long alkyl chains. acs.org Studies on octadecylamine on mica show that it forms well-ordered and rigid SAMs where the alkyl chains are tilted relative to the surface normal. acs.orgcsic.esacs.org
For the this compound, the strong electrostatic attraction between the carboxylate anion and the ammonium cation would lead to the formation of a mixed catanionic SAM. The two long, flexible alkyl chains (C16 and C18) would promote dense packing through strong van der Waals interactions. The final morphology of the assembly is determined by the geometry of this cation/anion pair. pku.edu.cn
Under certain conditions, adsorption is not limited to a single monolayer. Research has explicitly shown that octadecylamine undergoes multilayer adsorption on carbon steel surfaces. researchgate.netxml-journal.net Similarly, multilayer deposits of ODA are observed on mica when hydrophilic solvents are used. acs.org This tendency is also seen in other long-chain quaternary ammonium salts on surfaces like clay. researchgate.net
The mechanism for the this compound is expected to be similar. After the formation of the initial ion-pair layer on the substrate, subsequent layers can build upon it. This growth is stabilized by the alternating electrostatic attractions between the ammonium and carboxylate headgroups of adjacent layers, reinforced by the collective van der Waals forces of the interdigitating alkyl chains.
The structure of the self-assembled aggregates is dictated by a hierarchy of intermolecular forces. nih.gov
Electrostatic Interactions : The primary force is the strong electrostatic attraction between the negatively charged palmitate carboxylate headgroup (-COO⁻) and the positively charged octadecylammonium headgroup (-NH₃⁺). This interaction is fundamental to forming the stable ion pair and is a key driver in the self-assembly of catanionic surfactant systems. nih.govacs.org
Hydrogen Bonding : The ammonium group is an excellent hydrogen bond donor, while the carboxylate group is an excellent acceptor. These groups can form strong hydrogen bonds with each other and with any surrounding water molecules. csic.esnih.govunina.it This network of hydrogen bonds adds significant stability to the packed structure at the headgroup level.
Van der Waals Forces : The long C16 and C18 alkyl tails provide substantial, cumulative van der Waals interactions. libretexts.orgquora.com These weak, non-polar forces are responsible for the close, ordered packing of the chains, leading to the formation of condensed, quasi-crystalline structures. xml-journal.netacs.org The slight difference in chain length (dissymmetry) between the two components will also influence the specific packing arrangement. pku.edu.cn
Table 2: Langmuir Constants for Fatty Acid Adsorption on Rice Hull Ash This table provides data on the adsorption of palmitic acid and other fatty acids on a silica-based adsorbent, illustrating the quantification of monolayer adsorption.
| Fatty Acid | Adsorption Capacity (qₘ, mg/g) | Langmuir Constant (Kₐ, L/mg) | Reference(s) |
|---|---|---|---|
| Myristic Acid | 38.58 | 0.016 | psu.edutubitak.gov.tr |
| Palmitic Acid | 38.61 | 0.016 | psu.edutubitak.gov.tr |
| Stearic Acid | 38.58 | 0.016 | psu.edutubitak.gov.tr |
Self-Assembly in Solution and Emulsion Systems
The behavior of this compound in solution is a classic example of the self-assembly of amphiphilic molecules. The balance between the hydrophobic effect, which drives the aggregation of the nonpolar tails, and the electrostatic repulsion between the polar headgroups dictates the size and shape of the resulting aggregates.
In aqueous solutions, ion-pair amphiphiles derived from fatty acids and amines exhibit a tendency to form aggregates. nih.gov At low concentrations, these molecules exist as monomers. However, as the concentration increases and surpasses the critical aggregation concentration (CAC), they begin to form organized structures like micelles. nih.govexploringorigins.org Micelles are spherical aggregates where the hydrophobic alkyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic headgroups form the outer shell, interacting with water. exploringorigins.orgyoutube.com
Interestingly, for some fatty acid-based ion-pair surfactants, a transition from micelles to vesicles can be observed as the concentration is further increased. nih.gov This transition is often indicated by two plateaus in surface tension measurements. nih.gov Vesicles are bilayered, hollow structures that enclose an aqueous compartment. The formation of these vesicles can be confirmed through techniques such as Cryo-Transmission Electron Microscopy (Cryo-TEM) and Dynamic Light Scattering (DLS). nih.gov The transition from micelles to vesicles is influenced by factors such as the structure of the counterion (in this case, octadecylamine), the length of the alkyl chain (palmitic acid), and temperature. nih.gov The growth of vesicles can occur through the incorporation of fatty acids from added micelles. exploringorigins.org
| Parameter | Description | Typical Value/Observation |
| Critical Aggregation Concentration (CAC) | The concentration at which self-assembled structures begin to form. | Varies depending on temperature and counterion structure. nih.gov |
| Micelle Structure | Spherical aggregates with a hydrophobic core and hydrophilic shell. exploringorigins.orgyoutube.com | Confirmed by Pulsed Gradient Spin Echo NMR spectroscopy. nih.gov |
| Vesicle Structure | Bilayered, hollow structures enclosing an aqueous core. nih.gov | Confirmed by Cryo-TEM and DLS. nih.gov |
| Micelle-to-Vesicle Transition | Occurs at higher surfactant concentrations. nih.goviitkgp.ac.in | Characterized by two plateaus in surface tension plots. nih.gov |
The salt of palmitic acid and octadecylamine can act as an effective emulsifier for creating oil-in-water (O/W) emulsions. The choice of emulsifier is critical for the stability, fineness, and rheological properties of an emulsion. google.com Fatty acid soaps are particularly effective due to their high emulsifying power for various oil and fat components. google.com
The preparation of an octadecylamine emulsion can involve dissolving it in a mixture of a co-solvent like glacial acetic acid, a solvent such as methanol (B129727) or ethanol, and deionized water, often with heating and refluxing to ensure homogeneity. google.com The stability of O/W emulsions made with fatty acid soaps is significantly influenced by the ratio of different fatty acids. For instance, in mixtures of palmitic and stearic acid, a weight ratio of 60-80% palmitic acid has been found to produce emulsions with optimal appearance and stability. google.com The stability of these emulsions is attributed to the formation of a stable interfacial film that prevents the coalescence of the dispersed oil droplets.
| Emulsion Component | Role | Example Formulation (by mass) |
| Octadecylamine | Active Ingredient / Co-emulsifier | 3% to 5% |
| Emulsifier | Stabilizes the emulsion | 3% to 5% (e.g., glycerol (B35011) monooleate) |
| Co-solvent | Aids in dissolving octadecylamine | 0.5% to 2% (e.g., glacial acetic acid) |
| Solvent | Vehicle | 10% to 25% (e.g., methanol, ethanol) |
| Deionized Water | Continuous Phase | Remainder |
Supramolecular Complexation with Host Molecules
The hydrophobic alkyl chain of the this compound can be encapsulated by host molecules, most notably cyclodextrins. This forms a host-guest inclusion complex, a cornerstone of supramolecular chemistry with significant applications in controlled release.
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for nonpolar guest molecules like fatty acids. pharmacophorejournal.comresearchgate.net The encapsulation process, driven by hydrophobic interactions, involves the insertion of the fatty acid's alkyl chain into the cyclodextrin (B1172386) cavity. pharmacophorejournal.com This "molecular encapsulation" can enhance the water solubility of the fatty acid and protect it from the surrounding environment. researchgate.net
The formation of these inclusion complexes is a dynamic process where the guest molecule is in equilibrium between the free and complexed states. free.frnih.gov The stoichiometry of these complexes is typically 1:1, meaning one guest molecule is encapsulated by one host molecule. researchgate.net The stability of the complex is dependent on the size compatibility between the host's cavity and the guest molecule. For fatty acids, α- and β-cyclodextrins are often effective complexing agents. researchgate.net The encapsulation can be achieved by methods such as dissolving the cyclodextrin in an ethanol-water mixture and then adding the fatty acid, followed by homogenization or sonication. nih.gov
| Cyclodextrin Type | Number of Glucose Units | Cavity Characteristics | Suitability for Fatty Acids |
| α-Cyclodextrin | 6 | Smaller cavity | Often suitable for saturated fatty acids. researchgate.net |
| β-Cyclodextrin | 7 | Intermediate cavity | Frequently used for fatty acid encapsulation. researchgate.netnih.gov |
| γ-Cyclodextrin | 8 | Larger cavity | May have lower complexation efficacy for some fatty acids. researchgate.net |
Despite the formation of stable complexes, the release of the guest molecule from the cyclodextrin cavity is generally a rapid and quantitative process. nih.gov The association and dissociation reactions occur on a timescale of milliseconds or even shorter. free.frnih.gov The primary mechanisms for the release of the guest molecule include:
Dilution: Upon administration into a larger volume, the equilibrium shifts, favoring the dissociation of the complex. This is a major driving force for the release of weakly to moderately bound guests. nih.gov
Competitive Displacement: Endogenous substances or other molecules with a higher affinity for the cyclodextrin cavity can displace the encapsulated guest molecule. free.frnih.gov
Environmental Changes: Alterations in pH or temperature can disrupt the non-covalent interactions holding the complex together, leading to the release of the guest. pharmacophorejournal.comnih.gov For instance, a change in pH can alter the ionization state of the guest, affecting its binding affinity.
Enzymatic Action: Certain enzymes can cleave the α-1,4 linkages of the cyclodextrin, leading to the breakdown of the host and subsequent release of the guest. pharmacophorejournal.com
Advanced Characterization Methodologies for Interfacial and Supramolecular Assemblies
Spectroscopic Techniques
Spectroscopy is a fundamental tool for probing the chemical and physical properties of materials. In the context of palmitic acid, octadecylamine (B50001) salt, various spectroscopic techniques offer unique windows into its molecular structure, interactions, and surface chemistry.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Changes and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and monitoring chemical changes in a sample. When palmitic acid and octadecylamine react to form a salt, FTIR can confirm the formation of the salt and characterize its chemical nature. The spectrum of the resulting salt will exhibit characteristic absorption bands that are distinct from the individual reactants.
Key vibrational modes for palmitic acid, octadecylamine salt include:
N-H Stretching: The stretching vibrations of the amine group in octadecylamine are sensitive to its environment. In the salt, the formation of the ammonium (B1175870) cation (R-NH3+) through protonation by palmitic acid leads to a significant shift and broadening of the N-H stretching bands, typically observed in the 3250-3400 cm⁻¹ region. This broadening is an indicator of hydrogen bonding between the ammonium group and the carboxylate anion. researchgate.net
C-H Stretching: The aliphatic chains of both palmitic acid and octadecylamine give rise to strong C-H stretching vibrations. The symmetric and asymmetric stretching modes of the methylene (CH₂) and methyl (CH₃) groups are typically found in the 2800-3000 cm⁻¹ range. For instance, peaks around 2916 cm⁻¹ and 2848 cm⁻¹ can be attributed to the asymmetric and symmetric stretching of the CH₂ groups in the octadecylamine chain. mdpi.com
Carboxylate (COO⁻) Stretching: The deprotonation of the carboxylic acid group of palmitic acid results in the formation of a carboxylate anion. This is characterized by the appearance of strong asymmetric and symmetric stretching bands, which are typically observed around 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The presence of these bands, and the disappearance of the characteristic C=O stretching of the carboxylic acid (around 1700 cm⁻¹), confirms salt formation.
N-H Bending: The bending vibration of the N-H group in the ammonium cation provides further evidence of salt formation and is typically observed in the 1580-1650 cm⁻¹ range. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Octadecylamine) | Expected Wavenumber (cm⁻¹) (this compound) | Significance |
| N-H (Amine) | Stretching | 3250-3400 | Broadened and shifted | Indicates protonation and hydrogen bonding |
| C-H (Alkyl Chain) | Asymmetric Stretching | ~2916 | ~2916 | Confirms presence of long alkyl chains |
| C-H (Alkyl Chain) | Symmetric Stretching | ~2848 | ~2848 | Confirms presence of long alkyl chains |
| C=O (Carboxylic Acid) | Stretching | N/A | Absent | Confirms deprotonation of palmitic acid |
| COO⁻ (Carboxylate) | Asymmetric Stretching | N/A | ~1540-1650 | Confirms salt formation |
| COO⁻ (Carboxylate) | Symmetric Stretching | N/A | ~1400-1450 | Confirms salt formation |
| N-H (Ammonium) | Bending | N/A | ~1580-1650 | Confirms protonation of the amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of molecules in solution and the solid state. aocs.org For this compound, both ¹H and ¹³C NMR would provide valuable information about the molecular structure and the interactions between the fatty acid and the amine.
In the ¹H NMR spectrum, the chemical shifts of the protons adjacent to the functional groups are particularly informative.
The α-CH₂ protons of the carboxylic acid in palmitic acid would experience a downfield shift upon deprotonation.
Similarly, the α-CH₂ protons of the amine in octadecylamine would be deshielded upon protonation to form the ammonium salt, leading to a downfield shift in the spectrum.
The long methylene chains of both molecules would produce a large, complex signal in the upfield region of the spectrum, typically around 1.2-1.4 ppm. magritek.com
In the ¹³C NMR spectrum, the carbon atoms of the functional groups are key indicators of salt formation.
The carbonyl carbon (C=O) of palmitic acid would show a significant upfield shift upon conversion to the carboxylate anion.
The α-carbon of the octadecylamine chain would experience a downfield shift due to the electron-withdrawing effect of the newly formed ammonium group.
Two-dimensional NMR techniques, such as HSQC and HMBC, could further be employed to confirm assignments and to study through-bond and through-space correlations between protons and carbons, providing a more complete picture of the molecular structure and intermolecular interactions within the salt assembly.
| Nucleus | Group | Expected Chemical Shift (ppm) in Palmitic Acid | Expected Chemical Shift (ppm) in Octadecylamine | Expected Change upon Salt Formation |
| ¹H | α-CH₂ (to COOH) | ~2.35 | N/A | Downfield shift |
| ¹H | α-CH₂ (to NH₂) | N/A | ~2.6-2.8 | Downfield shift |
| ¹H | -(CH₂)n- | ~1.2-1.4 | ~1.2-1.4 | Minimal change |
| ¹³C | C=O | ~180 | N/A | Upfield shift |
| ¹³C | α-C (to COOH) | ~34 | N/A | Upfield shift |
| ¹³C | α-C (to NH₂) | N/A | ~42 | Downfield shift |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Adsorption Modes
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for studying the adsorption of molecules onto surfaces.
When analyzing a thin film or an adsorbed layer of this compound, XPS can provide the following information:
Elemental Composition: The presence of carbon (C), nitrogen (N), and oxygen (O) can be confirmed, and their relative atomic concentrations can be determined. This allows for the verification of the stoichiometry of the salt on the surface.
Chemical State Analysis: High-resolution scans of the C 1s, N 1s, and O 1s core levels can reveal the chemical states of these elements.
The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as C-C/C-H in the alkyl chains, C-N in the amine group, and O-C=O in the carboxylate group.
The N 1s spectrum is crucial for determining the state of the amine group. A binding energy shift to higher values would be indicative of the formation of the ammonium cation (R-NH₃⁺), confirming the acid-base reaction at the surface.
The O 1s spectrum can distinguish between the oxygen atoms in the carboxylate group, providing further evidence of salt formation.
By analyzing the chemical shifts and peak shapes, the adsorption mode of the salt on a substrate can be inferred, for instance, whether it adsorbs through the carboxylate head group, the ammonium head group, or lies flat on the surface.
Resonance Raman Spectroscopy for Quantitative Evaluation of Nanomaterial Interactions
Resonance Raman spectroscopy is a variation of Raman spectroscopy where the incident laser frequency is chosen to be close to the frequency of an electronic transition of the molecule of interest. This results in a significant enhancement of the Raman scattering intensity for vibrational modes associated with the chromophore, allowing for high sensitivity and selectivity.
While this compound itself does not have a strong chromophore in the visible region, this technique becomes highly relevant when studying the interaction of the salt with nanomaterials that do, such as certain metal nanoparticles or quantum dots. If the salt adsorbs onto the surface of such a nanomaterial, the vibrational modes of the salt that are coupled to the electronic transitions of the nanomaterial can be selectively enhanced.
This enhancement allows for:
Quantitative Analysis: The intensity of the resonance-enhanced Raman signal can be correlated with the amount of the salt adsorbed on the nanomaterial surface, providing a quantitative measure of the interaction.
Interface Probing: The technique can provide detailed information about the specific vibrational modes at the interface between the salt and the nanomaterial, revealing the nature of their binding and interaction. For example, changes in the vibrational frequencies of the carboxylate or ammonium groups upon adsorption can indicate the strength and type of bonding.
Microscopic and Imaging Techniques
Microscopic techniques are essential for visualizing the morphology and topography of materials at the nanoscale. For supramolecular assemblies of this compound, these methods provide direct visual evidence of the structure and organization of the molecules on a surface.
Atomic Force Microscopy (AFM) for Surface Topography and Film Thickness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of a material with nanometer-scale resolution. It is particularly well-suited for studying thin films and self-assembled monolayers.
In the study of this compound films, AFM can be used to:
Visualize Surface Topography: AFM can generate three-dimensional images of the film's surface, revealing features such as domains, aggregates, and defects. This provides insights into the self-assembly and packing of the molecules on the substrate.
Measure Film Thickness: By creating a scratch in the film and scanning across it, the height difference between the substrate and the top of the film can be accurately measured, providing a direct determination of the film thickness. bioforcenano.com Studies on similar long-chain amine films have shown the ability to measure thicknesses ranging from a sub-monolayer (0.2 nm) to multiple layers (26 nm). bioforcenano.com
Characterize Domain Formation and Growth: The evolution of the film structure over time can be monitored by collecting images at different stages of deposition or after annealing. This can reveal the kinetics of film growth and the mechanisms of domain formation. For instance, in the case of octadecylamine on mica, an initial thin film regime is followed by rapid film growth and then lateral domain growth. bioforcenano.com
| Parameter | Measurement Technique | Typical Findings for Long-Chain Amine Films | Reference |
| Film Thickness | AFM Height Profile | 0.2 nm to 26 nm | bioforcenano.com |
| Domain Formation | AFM Topography | Sample spanning domains observed in the initial stages | bioforcenano.com |
| Growth Stages | Time-dependent AFM Imaging | Three distinct stages: thin-film adsorption, rapid growth, and lateral domain growth | bioforcenano.com |
Scanning Electron Microscopy (SEM) for Surface Morphology of Adsorbed Films
Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography of adsorbed films of this compound. When this compound is deposited on a substrate, it self-assembles into a thin film whose surface characteristics are revealed by SEM. The analysis provides insights into the film's uniformity, continuity, and the presence of any distinct micro- or nanostructures.
Table 1: Expected SEM Observations for this compound Films
| Observed Feature | Description | Implication for Film Quality |
|---|---|---|
| Crystalline Domains | Distinct regions with regular, ordered shapes. | Indicates a high degree of molecular self-assembly and order. |
| Surface Uniformity | A smooth and continuous appearance across the imaged area. | Suggests complete and even coverage of the substrate. |
| Microscale Defects | Presence of cracks, pinholes, or aggregates. | May indicate suboptimal deposition conditions or film instability. |
| Hierarchical Structures | Complex, multi-layered, or patterned formations. | Suggests intricate self-assembly processes, potentially leading to specialized surface properties like superhydrophobicity. nih.gov |
Transmission Electron Microscopy (TEM) for Film Thickness and Nanostructure Visualization
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is uniquely suited for visualizing the internal nanostructure and measuring the precise thickness of the self-assembled films. researchgate.net By analyzing a cross-section of the film, TEM can directly image the lamellar structure formed by the this compound molecules.
The expected nanostructure would consist of alternating layers of the polar carboxylate-ammonium headgroups and the nonpolar, interdigitated palmitic and octadecyl chains. TEM analysis can resolve these individual layers, allowing for the measurement of the bilayer thickness. This dimension is a fundamental parameter of the supramolecular assembly and is directly related to the extended length of the constituent molecules. Furthermore, TEM can identify the degree of order within the layers and visualize any structural imperfections at the nanoscale, providing a comprehensive understanding of the film's internal architecture. researchgate.net
Thermal and Structural Analysis
The stability and physical state of the self-assembled films are governed by their crystalline structure and thermal properties. Techniques like X-ray Diffraction and Differential Scanning Calorimetry are essential for probing these characteristics.
X-ray Diffraction (XRD) for Crystalline Structure and Supramolecular Organization
X-ray Diffraction (XRD) is the definitive method for confirming the crystalline nature and determining the structural parameters of the supramolecular assemblies of this compound. The resulting diffraction pattern provides a fingerprint of the crystalline arrangement.
For a well-ordered film, the XRD pattern is characterized by a series of sharp peaks at low angles and one or more peaks at higher angles.
Low-Angle Reflections: These peaks correspond to the lamellar repeat distance, often referred to as the long-spacing or d-spacing. This distance represents the thickness of one molecular bilayer and is a direct confirmation of a highly organized, layered structure. For palmitic acid (a C16 acid) and octadecylamine (a C18 amine), the combined length dictates this spacing.
High-Angle Reflections: These peaks, known as short-spacings, relate to the packing of the alkyl chains within the layers (the sub-cell structure). The positions of these peaks can determine if the chains are packed in a hexagonal, orthorhombic, or triclinic arrangement.
Studies on pure palmitic acid show it to have monoclinic or triclinic symmetry, and similar complex packing is expected for its salt. nih.gov The analysis of these diffraction features provides a detailed model of the supramolecular organization. nih.govmdpi.comresearchgate.net
Table 2: Representative XRD Data for a Lamellar Fatty Acid Salt Film
| Diffraction Angle Range | Peak Type | Structural Information | Example d-spacing (Å) |
|---|---|---|---|
| Low Angle (2θ < 10°) | (00l) reflections | Lamellar repeat distance (bilayer thickness) | ~45-50 |
| High Angle (2θ = 19-25°) | Short-spacing reflections | Lateral packing of alkyl chains | ~4.1, ~3.7 |
Differential Scanning Calorimetry (DSC) for Phase Transitions in Self-Assembled Systems
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the temperature and heat flow associated with phase transitions in a material. nih.govtudelft.nl For this compound, DSC is used to determine its melting point and the enthalpy of melting, which are key indicators of the thermal stability of its crystalline assembly.
During a DSC experiment, the sample is heated at a constant rate, and the heat flow required to maintain its temperature equal to a reference is measured. A sharp endothermic peak is observed at the melting temperature (T_m), where the ordered solid structure transitions into a disordered liquid state. The formation of the stable ionic salt results in a melting point that is significantly different from, and typically higher than, that of the individual precursor molecules (palmitic acid and octadecylamine). The area under the melting peak corresponds to the enthalpy of fusion (ΔH_f), which quantifies the energy required to break the crystalline lattice and is a measure of the degree of crystallinity.
Table 3: Comparison of Thermal Properties via DSC
| Compound | Melting Point (T_m) | Enthalpy of Fusion (ΔH_f) | Notes |
|---|---|---|---|
| Palmitic Acid | ~63 °C | ~203 J/g | Literature value for the pure fatty acid. researchgate.net |
| Octadecylamine | ~53 °C | ~240 J/g | Literature value for the pure amine. |
| This compound | > 100 °C (Estimated) | Higher than precursors | The ionic bond and strong van der Waals interactions in the crystal lattice significantly increase thermal stability. |
Surface Interaction and Adsorption Quantification
The functionality of a surface coated with this compound is largely defined by its interaction with the surrounding environment, particularly with liquids. Contact angle measurements are a straightforward yet powerful tool for quantifying these interactions.
Contact Angle Measurements for Surface Hydrophobicity
Contact angle measurements are used to determine the wettability of a surface by a liquid, typically water. This provides a direct measure of the surface's hydrophobicity or hydrophilicity. The self-assembly of this compound on a substrate is designed to create a low-energy surface. The molecules orient themselves with the polar headgroups attached to the substrate and the long, nonpolar alkyl chains pointing outwards.
This dense, ordered layer of hydrocarbon chains minimizes the surface energy, leading to a highly hydrophobic character. A droplet of water placed on such a surface will bead up, forming a high contact angle. A water contact angle greater than 90° indicates a hydrophobic surface. For well-ordered, self-assembled monolayers of long-chain amphiphiles, contact angles can exceed 110°, and with appropriate surface roughness, can even become superhydrophobic (>150°). nih.gov This technique confirms the successful formation of an ordered, nonpolar film and quantifies its ability to repel water. nih.gov
Table 4: Water Contact Angle Data for Modified Surfaces
| Surface Type | Water Contact Angle (θ) | Surface Character |
|---|---|---|
| Uncoated Glass Substrate | 20-30° | Hydrophilic |
| Substrate with Adsorbed this compound Film | > 110° | Highly Hydrophobic |
Electrochemical Impedance Spectroscopy (EIS) for Film Formation and Corrosion Inhibition
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the formation of protective films and their effectiveness in corrosion inhibition at the metal-solution interface. This method applies a small amplitude AC voltage signal over a wide range of frequencies to the electrode and measures the resulting current. The impedance, which is the resistance to the flow of alternating current, provides detailed information about the properties of the surface film and the underlying corrosion processes.
The data obtained from EIS measurements can be modeled using equivalent electrical circuits to quantify parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which is related to the adsorption of inhibitor molecules and the formation of a protective film.
In the context of "this compound," this compound can act as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective barrier. The long hydrocarbon chains of palmitic acid and octadecylamine contribute to the formation of a dense and hydrophobic film that hinders the ingress of corrosive species.
Research on related compounds, such as palmitic acid-based amides, has demonstrated the effectiveness of these types of molecules as corrosion inhibitors for mild steel in acidic environments. nih.gov Studies using EIS have shown that the presence of such inhibitors leads to a significant increase in the charge transfer resistance and a decrease in the double-layer capacitance, indicating the formation of a protective film on the metal surface. researchgate.netresearchgate.net The inhibition efficiency of these compounds is often dependent on their concentration, with higher concentrations leading to greater surface coverage and improved corrosion protection. nih.gov
The table below illustrates typical EIS parameters that might be observed in a corrosion inhibition study of "this compound" on mild steel in an acidic solution.
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| 0 | 50 | 200 | 0 |
| 0.1 | 250 | 100 | 80 |
| 0.5 | 800 | 50 | 93.75 |
| 1.0 | 1200 | 30 | 95.83 |
The increase in Rct and decrease in Cdl with increasing inhibitor concentration are indicative of the formation of a more compact and protective inhibitor film on the metal surface.
Quartz Crystal Microbalance (QCM) for Adsorption Amounts
The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can measure minute changes in mass on the surface of a quartz crystal resonator in real-time. This makes it an invaluable tool for studying the adsorption of molecules from a liquid or gas phase onto a surface. The principle of QCM is based on the piezoelectric effect, where the resonant frequency of the quartz crystal changes linearly with the mass adsorbed on its surface.
In the study of "this compound," QCM can be used to directly measure the amount of the compound that adsorbs onto a metal or metal oxide surface, providing insights into the formation of the protective film. By monitoring the change in frequency of the QCM crystal upon introduction of the inhibitor solution, the adsorbed mass can be quantified using the Sauerbrey equation.
Studies on the adsorption of individual components, such as palmitic acid, have shown that it readily adsorbs onto various surfaces, with the amount of adsorption being dependent on the concentration and the nature of the surface. aiche.org For instance, palmitic acid has been observed to adsorb more onto hydrophobic surfaces compared to hydrophilic ones. aiche.org Similarly, the adsorption of long-chain amines like octadecylamine has been studied on various substrates, where they form self-assembled monolayers.
When "this compound" is introduced into a system, both the palmitate and octadecylammonium ions can co-adsorb on the surface, forming a mixed film. QCM can provide quantitative data on the kinetics of this adsorption process and the total adsorbed mass at equilibrium.
The following table presents hypothetical QCM data for the adsorption of "this compound" onto a steel surface from an aqueous solution.
| Inhibitor Concentration (mM) | Frequency Shift (Δf, Hz) | Adsorbed Mass (ng·cm⁻²) |
| 0.1 | -10 | 177 |
| 0.5 | -45 | 796.5 |
| 1.0 | -80 | 1416 |
The negative shift in frequency indicates an increase in mass on the QCM sensor, confirming the adsorption of the inhibitor. The magnitude of the frequency shift, and therefore the adsorbed mass, increases with the concentration of "this compound," which is consistent with the formation of a more substantial protective film at higher concentrations.
Mechanistic Investigations of Functional Applications in Advanced Systems
Corrosion Inhibition Mechanisms
Organic corrosion inhibitors, including fatty acid and amine derivatives, function by adsorbing onto a metal's surface to create a protective barrier. nih.gov This film isolates the metal from the corrosive environment. The inhibitor molecule typically consists of a polar head, which interacts with the metal surface, and a nonpolar hydrocarbon tail that forms an outward-facing hydrophobic layer. In the case of palmitic acid, octadecylamine (B50001) salt, the carboxylic and amine functional groups act as the polar heads for adsorption.
Formation of Protective Barrier Films
The primary mechanism of corrosion inhibition by palmitic acid, octadecylamine salt is the spontaneous formation of a thin, protective barrier film on the metal surface. This process, known as adsorption, occurs due to the affinity of the polar functional groups (carboxylate from palmitic acid and amine from octadecylamine) for the metal substrate. nih.gov These groups interact with the metal surface, leading to the arrangement of the molecules into an organized layer. nih.gov
The long C16 and C18 hydrocarbon chains are oriented away from the metal surface, creating a dense, nonpolar film. researchgate.net This self-assembled film acts as a physical barrier, effectively separating the metal from the corrosive electrolyte. nih.gov Studies on related palmitic acid derivatives have shown that this protective layer is compact and can significantly delay the onset of corrosion. nih.govnih.gov The formation of these films is a critical step in providing resistance against water, grease, and oil. google.com The hydrophobic nature of the assembled film enhances its protective qualities by repelling water. researchgate.netresearchgate.net
Impediment of Corrosive Species Diffusion (e.g., H2O, O2, Cl-) through Films
Once formed, the adsorbed barrier film physically obstructs the path of corrosive species, preventing them from reaching the metal surface. The densely packed hydrocarbon tails of the palmitic acid and octadecylamine components create a formidable barrier to the diffusion of water (H₂O), oxygen (O₂), and chloride ions (Cl⁻), which are common agents in electrochemical corrosion.
The effectiveness of this barrier is directly related to the film's structure and hydrophobicity. A well-ordered, compact film with a high degree of surface coverage presents a significant challenge to the penetration of water molecules. researchgate.net Research on films containing palmitic acid has demonstrated their ability to act as a water vapor barrier, with the efficiency of protection increasing with greater film thickness. google.comresearchgate.net By hindering the transport of these reactants to the metal-electrolyte interface, the film effectively stifles both the anodic and cathodic reactions that constitute the corrosion process.
Adsorption Kinetics and Film Thickness Dependence on Concentration
The formation and effectiveness of the protective film are highly dependent on the concentration of the inhibitor in the solution. Inhibition efficiency generally increases with higher inhibitor concentration up to a critical point, after which it may level off. nih.gov This is because a higher concentration provides more inhibitor molecules available for adsorption, leading to greater surface coverage and the formation of a more compact and protective film. nih.gov
Studies on related palmitic acid amides show that maximum inhibition is achieved at a specific concentration, with the efficiency remaining stable even if the concentration is increased further. nih.gov The adsorption process for similar palmitic acid-based inhibitors has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of adsorbate on a surface. researchgate.netdntb.gov.ua
The thickness of the adsorbed film is also a function of concentration. Research using polarized neutron reflectometry on palmitic acid adsorbing onto an iron oxide surface from an oil solution showed that film thickness increases with concentration before reaching a plateau, indicative of monolayer formation. nih.gov
Table 1: Adsorbed Palmitic Acid Film Thickness at an Iron Oxide/Oil Interface
| Palmitic Acid Concentration (ppm) | Adsorbed Layer Thickness (Å) | Diffuse Layer Thickness (Å) |
|---|---|---|
| 150 | 16 ± 4 | 35 ± 17 |
| 500 | 16 ± 4 | 45 ± 22 |
| 1000 | 16 ± 5 | 45 ± 22 |
Data sourced from polarized neutron reflectometry studies. The results indicate the formation of a tilted monolayer at the interface. nih.gov
Influence of pH and Substrate Material on Inhibition Efficacy
The effectiveness of the this compound as a corrosion inhibitor is influenced by both the pH of the corrosive medium and the nature of the metallic substrate.
Influence of pH: The pH of the solution can alter the surface charge of the metal and the degree of ionization of the inhibitor molecule. For amine-containing inhibitors, the pH is particularly critical. In acidic solutions, the amine group can become protonated (e.g., R-NH₃⁺). whiterose.ac.uk This positive charge can enhance the electrostatic attraction between the inhibitor and a negatively charged metal surface (common in acidic conditions), thereby promoting stronger adsorption and improved inhibition. whiterose.ac.uk Conversely, in alkaline solutions, the carboxylic acid group would be deprotonated (R-COO⁻), which could favor adsorption on a positively charged surface. The dual functionality of the salt allows for complex interactions depending on the specific pH environment.
Lubrication and Friction Modification Mechanisms
In lubrication, the goal is to reduce friction and wear between moving surfaces. This compound can function as a friction modifier, a type of additive that is particularly effective under boundary and mixed lubrication regimes where surfaces are in close contact. scispace.com
Formation of Boundary Films for Tribological Performance
The primary mechanism by which this compound improves lubrication is through the formation of a highly ordered, low-shear-strength boundary film on the interacting surfaces. mdpi.comjustia.com Similar to the process in corrosion inhibition, the polar heads of the salt's constituent molecules adsorb onto the metal or metal oxide surfaces of the tribological components. mdpi.com
The long, nonpolar hydrocarbon tails then align themselves, often oriented nearly perpendicular to the surface, creating a dense, brush-like layer. mdpi.com When two such coated surfaces come into contact, the interaction occurs between these organic layers rather than the underlying substrates. The weak van der Waals forces between the opposing hydrocarbon chains allow them to slide past each other with minimal resistance, resulting in a significantly lower coefficient of friction. justia.com This self-assembled film acts as a protective layer that can prevent direct metal-to-metal contact, thereby reducing wear, even under high pressure and temperature conditions. mdpi.comresearchgate.net Studies have shown that such additives can reduce friction by as much as 66%. mdpi.com
An interesting phenomenon known as "chain matching" suggests that friction reduction can be optimized when the hydrocarbon chain length of the friction modifier is similar to that of the base oil solvent, such as palmitic acid (C16) in hexadecane (B31444) (C16). scispace.com
Influence of Molecular Structure and Chain Length on Friction Reduction
The effectiveness of fatty acid-amine salts as friction modifiers is intrinsically linked to their molecular architecture. The long, linear alkyl chains of both the palmitic acid (a C16 saturated fatty acid) and octadecylamine (a C18 primary amine) are crucial for their performance. In a lubricant, these molecules adsorb onto metal surfaces, with the polar amine headgroup anchoring to the surface and the nonpolar hydrocarbon tails extending into the lubricant.
The length of the alkyl chains plays a significant role in the formation and properties of the adsorbed layer. Longer chains, like those in palmitic acid and octadecylamine, lead to the formation of thicker, more robust films. acs.org Saturated, linear chains allow for denser packing of the molecules on the surface, which is critical for achieving a low coefficient of friction. acs.org This dense packing minimizes direct contact between asperities of the sliding surfaces, thereby reducing friction and wear. Studies on various fatty acid-functionalized amidoamine-epoxy systems have shown that while density decreases with increasing alkyl chain length, the glass-transition temperature remains largely unaffected. researchgate.net This suggests that the added length does not introduce new flexibility mechanisms in these systems. researchgate.net In the context of lubrication, the stability and order of these self-assembled layers are paramount for sustained friction reduction.
Interaction with Other Lubricant Additives and Synergistic Effects
The performance of this compound is not solely dependent on its intrinsic properties but also on its interactions with other additives commonly found in lubricant formulations. These interactions can be synergistic, leading to enhanced friction reduction, or antagonistic, resulting in diminished performance.
A notable synergistic effect is observed when amine-based friction modifiers are combined with molybdenum dithiocarbamate (B8719985) (MoDTC). sae.org While some primary amines with close packing can hinder MoDTC from reaching the surface to form molybdenum disulfide (MoS₂) sheets, amines with more complex structures that prevent close packing allow for the formation of these beneficial tribofilms. sae.org This leads to a significant improvement in friction reduction. sae.org
The following table summarizes the observed effects of interactions between amine-based friction modifiers and other common lubricant additives.
| Interacting Additive | Observed Effect | Reference |
| Molybdenum Dithiocarbamate (MoDTC) | Synergistic friction reduction, particularly with amines that do not pack closely. | sae.org |
| Zinc Dialkyldithiophosphate (ZDDP) | Competitive adsorption can delay anti-wear film formation, but can also reduce overall friction. | whiterose.ac.ukmdpi.com |
| Oleic Acid | Formation of a partial ionic liquid with oleylamine (B85491) leads to synergistic friction and wear reduction. | bohrium.com |
| Glycerol (B35011) Monooleate (GMO) | No synergistic effect observed; competitive adsorption likely governs the boundary layer composition. | bohrium.comcityu.edu.hk |
Role of Self-Assembled Monolayers in Reducing Boundary Friction
The primary mechanism by which this compound reduces friction is through the formation of self-assembled monolayers (SAMs) on the lubricated surfaces. rsc.org These highly ordered molecular layers are formed by the spontaneous adsorption of the amphiphilic salt molecules onto the substrate. rsc.org The polar amine headgroups have a strong affinity for the metal surface, creating a durable anchor, while the long, nonpolar alkyl tails orient themselves away from the surface, forming a low-shear interface.
The effectiveness of these SAMs in reducing boundary friction is well-documented. asme.org The organized structure of the monolayer prevents direct metal-to-metal contact, and the weak van der Waals forces between the opposing alkyl chains allow for easy shearing, which translates to a low coefficient of friction. The quality and formation rate of these SAMs are influenced by numerous factors, including the molecular structure of the constituents and the nature of the substrate. rsc.org
Molecular dynamics simulations have provided deeper insights into the behavior of SAMs under tribological stress. For instance, simulations of n-alkanethiol SAMs have revealed odd-even effects in their frictional properties, with even-numbered carbon chains exhibiting lower friction coefficients under certain conditions. nih.gov The presence of water can also influence friction, with its effect being dependent on the applied pressure. nih.gov At lower pressures, water can act as a lubricant, but at higher pressures, it can increase friction. nih.gov The ability of these monolayers to resist shear and protect the underlying surfaces is fundamental to their application as boundary lubricants. rsc.org
Functionalization in Advanced Materials Science
Beyond lubrication, the unique properties of palmitic acid and its derivatives, such as the octadecylamine salt, are being harnessed in the field of advanced materials, particularly for thermal energy storage.
Integration in Phase Change Materials (PCMs) for Thermal Energy Storage
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition (e.g., from solid to liquid). Fatty acids like palmitic acid are attractive organic PCMs due to their high latent heat of fusion, chemical stability, and non-toxic nature. mdpi.comnih.gov
A significant challenge with organic PCMs is their tendency to leak in the molten state, which restricts their practical application. mdpi.com To overcome this, a technique known as shape-stabilization is employed, where the PCM is incorporated into a porous supporting material. The octadecylamine salt of palmitic acid, or similar long-chain amine and acid combinations, can be integrated into these composite PCMs. The strong capillary forces and surface tension within the porous matrix prevent the molten PCM from leaking out. mdpi.com
Various porous materials, such as mullite (B73837), clay minerals, and expanded graphite (B72142), have been investigated as supporting matrices. mdpi.comnih.govmdpi.com For example, a composite of palmitic acid and mullite was found to be shape-stable, with the optimal composition containing 32% palmitic acid by weight. mdpi.comresearchgate.net Similarly, clay minerals like vermiculite (B1170534) and diatomite have shown good adsorption capacity for a capric-palmitic acid eutectic mixture. nih.gov These shape-stabilized PCMs (ss-PCMs) exhibit good thermal reliability and can undergo numerous melting and freezing cycles without significant degradation of their thermal properties. nih.gov
The table below presents data on the thermal properties of shape-stabilized palmitic acid composites with different supporting materials.
| Supporting Material | PCM | Max PCM Loading (wt%) | Melting Temp (°C) | Latent Heat (J/g) | Reference |
| Mullite | Palmitic Acid | 32 | 64.1 | 50.8 | mdpi.comresearchgate.net |
| Diatomite | Capric-Palmitic Acid | - | - | - | nih.gov |
| Vermiculite | Capric-Palmitic Acid | 50 | 34.4 | 75.8 | nih.gov |
A primary drawback of organic PCMs, including palmitic acid, is their low thermal conductivity, which limits the rate at which they can store and release thermal energy. mdpi.comnih.gov To address this, high-conductivity materials are often incorporated to form composite PCMs. Graphene-based materials, such as graphene oxide (GO), graphene nanoplatelets (GNPs), and graphite foam (GF), have proven to be highly effective in enhancing the thermal conductivity of PCMs. nih.govresearchgate.netresearchgate.net
For instance, the addition of a hybrid graphene aerogel to palmitic acid has been shown to significantly increase its thermal conductivity without compromising its heat storage capacity. nih.gov A composite with 4.2 wt% graphene nanoplatelets exhibited a thermal conductivity of 2.1 W/mK, a substantial increase from pure palmitic acid's 0.22 W/mK, while maintaining a high latent heat of 206.2 J/g. nih.gov Similarly, octadecylamine/graphite foam composite PCMs have been prepared, where the interconnected porous structure of the graphite foam not only provides shape stability but also creates an efficient network for heat conduction. researchgate.net The thermal conductivity of palmitic acid composites can be improved by more than three times with the addition of graphene oxide. researchgate.net
The following table showcases the enhancement in thermal conductivity of palmitic acid-based PCMs through the incorporation of various carbon-based nanomaterials.
| PCM | Additive | Additive Loading (wt%) | Thermal Conductivity (W/mK) | Latent Heat (J/g) | Reference |
| Palmitic Acid | Hybrid Graphene Aerogel (with GNPs) | 4.2 | 2.1 | 206.2 | nih.gov |
| Palmitic Acid | Graphene Oxide | - | 1.02 | 101.23 | researchgate.net |
| Octadecylamine | Graphite Foam | 15 | - | - | researchgate.net |
| A70 PCM | Graphene Nanoplatelets (with surfactant) | 1.0 | 0.529 | - | mdpi.com |
Surface Modification of Nanomaterials
The high surface area-to-volume ratio of nanomaterials makes their properties highly sensitive to surface chemistry. This compound serves as an effective surface modifying agent, primarily through non-covalent interactions, where the long alkyl chains create a hydrophobic layer on the material's surface. This modification is crucial for improving the dispersion of nanomaterials in non-polar media and for functionalizing them for specific applications.
Detonation nanodiamonds (NDs) are often produced with a variety of surface functional groups, such as carboxyl (-COOH) and amine (-NH2), which render them relatively hydrophilic and prone to aggregation in non-polar solvents like oil. nih.gov To overcome this, surface modification is employed to enhance their hydrophobicity and ensure stable dispersion.
The use of a fatty acid and a long-chain amine is an effective strategy for this purpose. While direct studies on the palmitic acid-octadecylamine salt are specific, the mechanism can be understood from analogous systems, such as the treatment of NDs with oleic acid and dodecylamine. nih.gov In such a system, the amine can interact with the acidic carboxyl groups on the nanodiamond surface, while the fatty acid can form a stabilizing layer. The this compound combines these functionalities. The octadecylamine cation can form an ionic bond with the deprotonated carboxyl groups on the ND surface. Simultaneously, the palmitate anion and the long alkyl chain of the octadecylamine cation self-assemble on the surface, orienting their hydrophobic tails outward. This creates a dense, non-polar shell around the nanodiamond, effectively transforming its surface from hydrophilic to hydrophobic. This induced hydrophobicity is critical for breaking down ND aggregates into smaller, primary particles and achieving stable, long-term dispersion in oils and other non-polar matrices. nih.gov
Graphene oxide (GO) and carbon nanotubes (CNTs) are renowned for their exceptional mechanical and electrical properties, but their practical application is often hindered by their tendency to agglomerate and their poor dispersibility in polymer matrices. Surface functionalization with amphiphilic molecules is a key strategy to address these challenges.
Octadecylamine (ODA), a component of the specified salt, has been successfully used to functionalize graphene oxide. iaea.orgresearchgate.net The process involves the reaction of the amine groups of ODA with the oxygen-containing functional groups (epoxide and carboxylic acid) on the GO surface. iaea.org This covalent grafting of long, hydrophobic octadecyl chains onto the GO sheets significantly improves its dispersion in a polymer matrix like polybutylene succinate (B1194679) (PBS). iaea.orgresearchgate.net The alkyl chains enhance the interfacial adhesion between the filler (GO) and the polymer, leading to improved stress transfer and, consequently, enhanced mechanical properties.
The palmitic acid component of the salt can further aid this process. Acting as a non-covalent surfactant, it can adsorb onto the surfaces of CNTs and GO through van der Waals interactions between its alkyl chain and the graphitic surface. nih.govresearchgate.net The combination within the this compound provides a dual mechanism for functionalization: the octadecylamine can covalently bond to reactive sites on GO, while the entire salt molecule can act as a powerful surfactant for both GO and CNTs. This dual-mode interaction effectively exfoliates the nanomaterial layers and prevents their restacking, ensuring a stable and uniform dispersion, which is fundamental to leveraging their properties in nanocomposites.
Table 1: Enhancement of Mechanical Properties in Polybutylene Succinate (PBS) Nanocomposites with 0.1 wt% Octadecylamine-Functionalized Graphene Oxide (GOODA)
| Property | Pure PBS | PBS + 0.1 wt% GOODA | Percentage Improvement (%) |
|---|---|---|---|
| Tensile Strength | Value not specified | Value not specified | ~50% |
| Young's Modulus | Value not specified | Value not specified | ~58.9% |
Data derived from research on the incorporation of octadecylamine-functionalized graphene oxide into a PBS matrix, demonstrating significant mechanical reinforcement. iaea.org
Application in Functional Coatings for Specific Properties
The self-assembly of long-chain fatty acids is a promising route to creating functional coatings with tailored properties. Palmitic acid, due to its saturated 16-carbon chain, can form highly ordered, crystalline films on various substrates. nih.gov These coatings can impart desirable characteristics such as superhydrophobicity and antimicrobial activity. nih.gov
When used as a coating, the this compound leverages the properties of both its components. The palmitic acid molecules self-assemble into a dense, waxy layer. This structure creates a micro- or nano-textured surface that can trap air, leading to a composite solid-air interface that minimizes contact with water droplets, resulting in superhydrophobic behavior. nih.gov The octadecylamine component, with its own long alkyl chain, can intercalate into this structure, potentially enhancing the packing density and thermal stability of the coating. nih.gov
Furthermore, such fatty acid-based coatings have demonstrated antimicrobial properties against both Gram-negative and Gram-positive bacteria. nih.gov The mechanism is attributed to the physical structure of the superhydrophobic surface, which minimizes bacterial adhesion and biofilm formation. The creation of these multifunctional coatings from a simple, bio-inspired salt holds potential for applications where surface cleanliness and moisture repellency are critical. nih.govnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Palmitic acid |
| Octadecylamine |
| This compound |
| Graphene Oxide |
| Nanodiamonds |
| Carbon Nanotubes |
| Oleic acid |
| Dodecylamine |
Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations of Film Formation and Diffusion
Molecular dynamics (MD) simulations are a powerful tool for understanding the relationship between microscopic structures and macroscopic properties of amphiphilic molecules at interfaces. ulisboa.pt While direct MD simulations specifically on palmitic acid, octadecylamine (B50001) salt are not extensively documented, comprehensive studies on its components and analogous systems provide a clear picture of its expected behavior in forming Langmuir monolayers and other ordered films.
MD simulations of palmitic acid and other long-chain fatty acids reveal that these molecules form stable, ordered monolayers at the air-water interface. nih.govnih.gov These simulations show that upon compression, the fatty acid chains, which are disordered in the gas phase, transition into more ordered, condensed phases. ulisboa.pt The simulations can predict key structural parameters such as film thickness, molecular tilt angle, and order parameters of the alkyl chains as a function of the packing density. nih.gov For instance, simulations performed on bilayers of palmitic and stearic acids demonstrated that the fatty acid fraction remains in a highly ordered, crystalline state at physiological temperatures. nih.gov
The formation of the palmitic acid, octadecylamine salt introduces an ion pair headgroup, consisting of the palmitate carboxylate (COO⁻) and the protonated octadecylammonium (NH₃⁺). This ionic interaction anchors the two alkyl chains at the interface. MD simulations on similar ionic amphiphiles and fatty acid salts show that the strong electrostatic attraction between the headgroups, combined with van der Waals forces between the hydrocarbon tails, dictates the film's structure and stability. mdpi.com The simulation of such a system would involve modeling the diffusion of individual salt molecules to form aggregates, which then coalesce into a monolayer. The dynamics would show the alignment of the palmitate and octadecylamine chains, typically in a tilted, interdigitated fashion to maximize packing and cohesive energy. rsc.org
Key findings from MD simulations on related fatty acid systems that inform the behavior of this compound include:
Phase Transitions: Simulations can model the transition from a liquid-expanded phase at a large area per molecule to a liquid-condensed phase and finally to a solid-like, tilted condensed phase upon compression. ulisboa.pt
Molecular Tilt: The alkyl chains are not always perpendicular to the interface. MD simulations can calculate the average tilt angle, which is a critical parameter in determining the film thickness and packing density.
Diffusion: Lateral diffusion coefficients of the amphiphiles within the monolayer can be calculated, providing insight into the fluidity and kinetics of film formation and rearrangement.
| Phase | Surface Pressure (mN/m) | Area per Molecule (Ų) | Average Tilt Angle (degrees) |
|---|---|---|---|
| Liquid-Expanded | < 5 | > 40 | > 30 |
| Liquid-Condensed | 10 - 25 | 25 - 30 | 15 - 30 |
| Solid (Tilted) | > 25 | < 22 | < 15 |
Density Functional Theory (DFT) for Molecular Interactions and Adsorption Energies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com It is particularly useful for understanding the nature of intermolecular interactions and calculating adsorption energies of molecules on surfaces.
For the palmitic acid and octadecylamine system, DFT calculations can elucidate the fundamental interaction that leads to salt formation: the proton transfer from the carboxylic acid group to the amine group. This calculation would confirm the energetic favorability of forming the palmitate-octadecylammonium ion pair. DFT is used to compute various molecular properties and reactivity descriptors that characterize the individual molecules and their subsequent interaction. researchgate.net
Studies on palmitic acid using DFT at the B3LYP/6-31G* basis set level have determined key quantum chemical parameters. researchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
DFT calculations can precisely map the electron density and electrostatic potential of the molecules. This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are the reactive centers of the molecules. researchgate.net For palmitic acid, the oxygen atoms of the carboxylic group are the primary sites for interaction, while for octadecylamine, it is the nitrogen atom. The interaction energy between the protonated amine and the deprotonated carboxylic acid can be calculated, quantifying the strength of the ionic bond and accompanying hydrogen bonds that stabilize the salt complex. researchgate.net Furthermore, DFT is employed to calculate the energy of adsorption when these molecules bind to a substrate, which is critical for applications involving surface modification. researchgate.net
| Parameter | Description | Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.03 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.27 eV |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 7.76 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 1.28 Debye |
| Global Hardness (η) | Resistance to change in electron distribution | 3.88 |
| Global Softness (S) | Reciprocal of hardness, indicates reactivity | 0.26 |
Modeling of Self-Assembly Mechanisms and Packing Parameters
The self-assembly of amphiphilic molecules like this compound into ordered structures such as micelles, vesicles, or lamellar phases is governed by a balance of intermolecular forces and molecular geometry. mdpi.comresearchgate.net The morphology of the resulting aggregate can be predicted using the concept of the critical packing parameter (S). nih.govnih.gov
The packing parameter is defined by the equation: S = v / (a * l) where:
v is the volume of the hydrophobic tail(s).
a is the effective area of the hydrophilic headgroup at the aggregate surface.
l is the critical length of the hydrophobic tail(s), which is the maximum effective length the chain can assume. nih.gov
The value of S determines the preferred curvature of the amphiphile layer and thus the geometry of the self-assembled structure. researchgate.net For the this compound, the "headgroup" is the ionically-linked carboxylate and ammonium (B1175870) pair, and the "tail" consists of the two hydrocarbon chains (C16 and C18).
Calculating Component Parameters:
Volume (v): The total volume of the hydrophobic portion is the sum of the volumes of the palmitic acid's C15H31 alkyl chain and the octadecylamine's C18H37 alkyl chain.
Headgroup Area (a): The effective area 'a' is determined by the size of the hydrated COO⁻···⁺NH₃ ion pair. This area is larger than that of a single fatty acid headgroup due to the presence of two molecules and the hydration shell around the ionic groups.
Critical Length (l): The critical length 'l' would be related to the length of the longer of the two chains, the octadecyl chain.
Predicting Assembly Structure:
The formation of a salt from two single-chain amphiphiles effectively creates a double-chain amphiphile. This significantly alters the packing parameter. While a single-chain fatty acid might form spherical micelles (S ≈ 1/3), the double-chain salt is more cylindrical.
Given the two bulky hydrocarbon tails, the volume (v) is large. The headgroup area (a) is also significant but constrained by the ionic bond. This typically results in a packing parameter (S) that is between 1/2 and 1. nih.gov
Therefore, this compound is expected to self-assemble into structures with low curvature, such as vesicles (bilayer sheets) or lamellar phases, rather than spherical micelles. mdpi.comresearchgate.net Studies on similar fatty acid systems with organic counter-ions confirm the formation of vesicles and lamellar structures. mdpi.comresearchgate.net
| Value of S | Molecular Shape | Predicted Aggregate Structure |
|---|---|---|
| S < 1/3 | Cone | Spherical Micelles |
| 1/3 < S < 1/2 | Truncated Cone | Cylindrical Micelles |
| 1/2 < S < 1 | Truncated Cone / Cylinder | Vesicles, Flexible or Planar Bilayers |
| S = 1 | Cylinder | Planar Bilayers (Lamellar Phase) |
| S > 1 | Inverted Truncated Cone | Inverted Micelles |
Environmental and Sustainable Research Perspectives
Biodegradation Pathways and Mechanisms of Long-Chain Fatty Acid Salts
The environmental fate of "Palmitic acid, octadecylamine (B50001) salt" is determined by the degradation of its two constituent parts: the long-chain fatty acid (palmitic acid) and the long-chain amine (octadecylamine). While specific studies on the combined salt are limited, the degradation pathways of similar long-chain fatty acids (LCFAs) and related amine compounds are well-documented.
Microbial degradation is the primary pathway for breaking down LCFAs in various environments. In anaerobic conditions, such as in wastewater treatment plants, a key mechanism is β-oxidation . nih.govwikipedia.org During this process, the long hydrocarbon chain of the fatty acid is progressively shortened by two carbon atoms per cycle. wikipedia.org This metabolic process produces acetyl-CoA, which can then be further metabolized by microorganisms to generate energy (ATP). wikipedia.org Several bacterial species, including those from the families Syntrophomonadaceae and Syntrophaceae, are known to degrade LCFAs. nih.gov Recent research has also identified novel LCFA-degrading microbes, such as Spirochaetota sp. and Desulfomonilia sp., which are enriched in environments treated with hydrochar to promote anaerobic digestion. nih.gov
The degradation of the fatty acid component can be summarized in the following steps:
Activation: The fatty acid is activated to a thioester, typically acyl-CoA.
β-oxidation Spiral: A repeated four-step sequence of oxidation, hydration, oxidation, and thiolysis shortens the carbon chain.
Final Products: Each spiral yields one molecule of acetyl-CoA, FADH₂, and NADH, until the entire chain is converted to acetyl-CoA units. wikipedia.org
While the fatty acid component is readily biodegradable, the amine portion and the complete salt's behavior require separate consideration. Long-chain amines can also be utilized by microorganisms as a source of carbon and nitrogen. The degradation of the amine component likely involves initial oxidation steps catalyzed by enzymes like monooxygenases. The degradation of some complex amine compounds, like aminopolycarboxylic acids, has been shown to be initiated by specific oxygenase enzymes that attack the molecule, allowing it to enter catabolic pathways. nih.gov
Abiotic degradation processes may also play a role. For instance, research on palmitic acid monolayers at the air-water interface shows that in the presence of light and photosensitizers like humic acid, photochemical reactions can occur. rsc.org These reactions form more oxygenated and water-soluble species, which reduces the stability of the surface layer and facilitates its partitioning into the water, where it can be further degraded. rsc.org
Development of Bio-Based and Environmentally Friendly Synthesis Methods
Conventional synthesis of fatty acid salts and amides often involves high temperatures, pressures, and catalysts that may not be environmentally benign. wikipedia.orggoogle.comgoogle.com Consequently, significant research has focused on developing greener synthesis routes that utilize renewable feedstocks and milder reaction conditions.
Bio-Based Feedstocks The primary advantage of "Palmitic acid, octadecylamine salt" from a sustainability perspective is that both of its precursors can be derived from biological sources.
Palmitic Acid: This saturated fatty acid is one of the most common fatty acids found in nature and is readily available from vegetable oils like palm oil, as well as from animal fats. acs.org
Octadecylamine: Fatty amines are typically produced from fatty acids. wikipedia.org The common industrial route, known as the Nitrile Process, involves reacting a fatty acid with ammonia (B1221849) at high temperatures over a metal oxide catalyst to form a nitrile (R-C≡N), which is then hydrogenated to the primary amine (R-CH₂NH₂). wikipedia.org Using fatty acids from vegetable oils makes the resulting amine a bio-based chemical. wikipedia.orgacs.org
Enzymatic and Catalytic Synthesis A key area of green synthesis is the use of enzymes as biocatalysts, which operate under mild conditions and exhibit high selectivity, reducing waste.
Enzymatic Amidation: Lipases, a class of enzymes, have been successfully used to catalyze the synthesis of fatty acid amides from fatty acid esters and amines. biorxiv.org Studies have demonstrated the use of immobilized Candida rugosa lipase (B570770) for this purpose, offering an efficient and environmentally friendly alternative to chemical synthesis. biorxiv.org This approach can be adapted to form the amide, which is a close relative of the amine salt.
Solvent-Free Reactions: Research has shown the successful synthesis of bio-based fatty acid amides directly from soybean oil and various amines through a solvent-free reaction, using a non-toxic catalyst. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation offers a method to accelerate chemical reactions, often leading to higher yields in shorter timeframes and with lower energy consumption. google.comgoogle.com This has been applied to the production of fatty acid amides from fatty acids and urea (B33335) or other amines, representing a more energy-efficient approach. google.com
The table below compares a conventional synthesis method with a potential green alternative for producing the precursors of "this compound."
Table 1: Comparison of Synthesis Methods for Fatty Amines
| Feature | Conventional Method (Nitrile Process) | Green Alternative (Enzymatic) |
|---|---|---|
| Starting Materials | Fatty Acid, Ammonia | Fatty Acid/Ester, Amine |
| Catalyst | Metal Oxides (e.g., Alumina) | Lipase (Enzyme) |
| Conditions | High Temperature (>250°C), High Pressure | Mild Temperature, Atmospheric Pressure |
| Solvents | Often requires organic solvents | Can be solvent-free or in aqueous media |
| Byproducts | Water, potential for side-reaction products | Minimal byproducts |
| Environmental Impact | High energy consumption, potential for harsh catalyst disposal | Lower energy consumption, biodegradable catalyst |
Considerations for Green Chemistry Principles in Chemical Engineering
The production of "this compound" can be significantly improved by applying the 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner. pcc.euacs.org These principles provide a framework for chemists and chemical engineers to design safer, more efficient, and environmentally benign processes.
The application of these principles to the synthesis of this compound is outlined below:
Table 2: Application of Green Chemistry Principles
| Principle | Description | Relevance to this compound Synthesis |
|---|---|---|
| 1. Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. pcc.eu | Employing high-yield catalytic methods, such as enzymatic synthesis, minimizes the formation of unwanted byproducts and unreacted starting materials. biorxiv.org |
| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org | Direct amidation or salt formation has a high atom economy. In contrast, methods using protecting groups would have a lower atom economy. acs.org |
| 3. Less Hazardous Chemical Syntheses | Design synthetic methods to use and generate substances with little or no toxicity to human health and the environment. pcc.eu | Avoiding hazardous solvents and using non-toxic, biodegradable catalysts like enzymes aligns with this principle. researchgate.net |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. pcc.eu | The compound itself is based on naturally occurring fatty acids, which generally have favorable toxicological profiles. The goal is to ensure the final product is readily biodegradable. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. pcc.eu | Developing solvent-free reaction conditions, as demonstrated in some fatty acid amide syntheses, is a key goal. researchgate.net |
| 6. Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. pcc.eu | Using enzymes that operate under mild conditions or energy-efficient technologies like microwave synthesis reduces the overall energy footprint compared to high-temperature processes. google.combiorxiv.org |
| 7. Use of Renewable Feedstocks | A raw material should be renewable rather than depleting whenever technically and economically practicable. pcc.eu | Both palmitic acid and octadecylamine can be derived from renewable vegetable oils, making the entire molecule bio-based. acs.orgacs.org |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided. acs.orgwordpress.com | Direct synthesis from the fatty acid and amine avoids the need for intermediate steps involving protecting groups, which generate additional waste. wordpress.com |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org | The use of highly selective enzymes (lipases) or other catalysts improves efficiency and reduces waste compared to using stoichiometric reagents that are consumed in the reaction. biorxiv.orgacs.org |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. pcc.eu | The compound is composed of a fatty acid and a fatty amine, both of which are expected to be biodegradable, breaking down into CO₂, water, and biomass. nih.gov |
| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-situ monitoring (e.g., using IR or NMR spectroscopy) during synthesis can optimize reaction conditions and prevent runaway reactions or byproduct formation. biorxiv.org |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Using stable, non-volatile, and non-toxic materials and operating at ambient pressure reduces risks of explosions, fires, and chemical exposures. |
By integrating these principles, the chemical engineering processes for producing "this compound" can be shifted towards a more sustainable and environmentally responsible model.
Q & A
Q. How can computational modeling predict the self-assembly behavior of this compound in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
